

Spectroscopic Analysis of Methyldichlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyldichlorosilane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyldichlorosilane** ($\text{CH}_3\text{SiHCl}_2$), a key intermediate in the synthesis of silicon-containing compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for **methyldichlorosilane** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
0.879	Doublet	2.3	Si-CH ₃
5.586	Quartet	2.3	Si-H

$J(\text{Si-29, H}) = 224$ Hz for the Si-H proton and 8 Hz for the methyl protons.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
3.4	CH_3

Note: ^{13}C NMR data for **methyldichlorosilane** is available from commercial suppliers such as Sigma-Aldrich.[\[2\]](#)

Table 3: ^{29}Si NMR Spectroscopic Data

Chemical Shift (δ) ppm
-1.5

Note: The chemical shift is relative to tetramethylsilane (TMS).[\[3\]](#)

Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2970	Medium	C-H stretch (asymmetric)
2910	Medium	C-H stretch (symmetric)
2200	Strong	Si-H stretch
1410	Medium	CH_3 deformation (asymmetric)
1260	Strong	CH_3 symmetric deformation (umbrella mode)
800	Very Strong	Si-C stretch / CH_3 rock
540	Very Strong	Si-Cl ₂ stretch

Data is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[\[4\]](#)

Mass Spectrometry (MS)

Table 5: Major Mass Spectral Peaks (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
114	25	$[\text{CH}_3\text{SiHCl}_2]^+$ (Molecular Ion)
116	16	Isotope peak of molecular ion
99	100	$[\text{SiHCl}_2]^+$ (Base Peak)
80	20	$[\text{CH}_3\text{SiCl}]^+$
64	15	$[\text{SiCl}]^+$

Data is from electron ionization mass spectrometry.[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H , ^{13}C , ^{29}Si)

- Sample Preparation: A solution of **methyldichlorosilane** is prepared in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[\[6\]](#)
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) is used.[\[2\]](#)
- ^1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Due to the low natural abundance of ^{13}C ,

a larger number of scans and a longer acquisition time are generally required compared to ^1H NMR.

- ^{29}Si NMR Acquisition: Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ^{29}Si , inverse-gated decoupling is often employed to obtain quantitative spectra.^[7] A longer relaxation delay is also necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Handling: For a volatile liquid like **methyldichlorosilane**, the IR spectrum is typically obtained in the gas phase using a gas cell with KBr or NaCl windows.^[8] Alternatively, a thin film can be prepared between two salt plates (KBr or NaCl).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty gas cell or salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm^{-1} .
- Data Analysis: The positions and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.

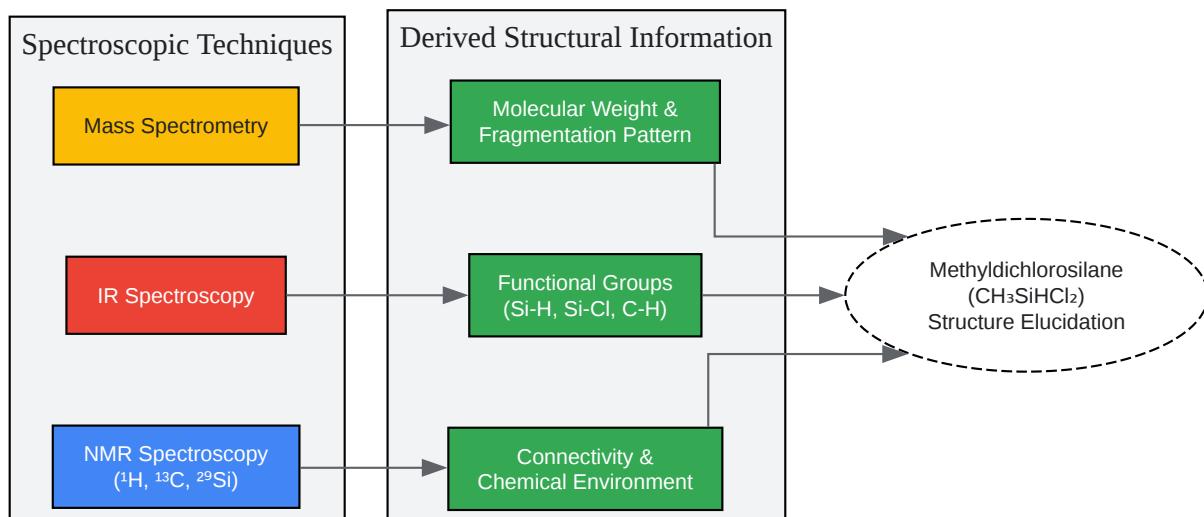
Mass Spectrometry (MS)

- Sample Introduction: The volatile **methyldichlorosilane** sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion and characteristic fragment ions are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **methyldichlorosilane**.



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Caption: Workflow of Spectroscopic Analysis for **Methyldichlorosilane**.

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